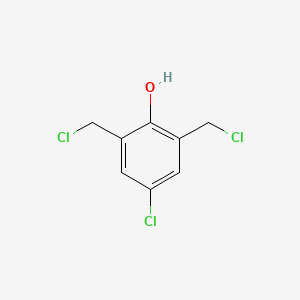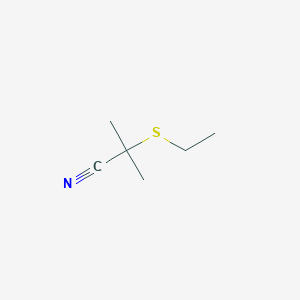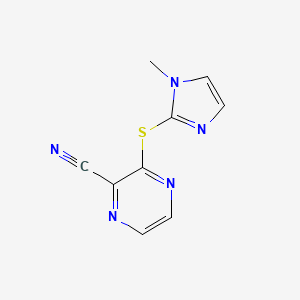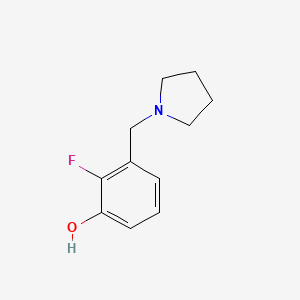
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol
Descripción general
Descripción
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol: is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.2267 g/mol . It is a stereoisomer of cyclohexanol, characterized by the presence of a dimethylamino group attached to the second carbon of the cyclohexanol ring in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. One common method is the reductive amination of cyclohexanone using dimethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
trans-2-(Dimethylamino)Cyclohexanol: The trans isomer of the compound, differing in the spatial arrangement of the dimethylamino group.
Cyclohexanol: The parent compound without the dimethylamino group.
2-(Dimethylamino)Ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The cis configuration may result in different physical and chemical properties compared to its trans counterpart, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clave InChI |
UFUVLAQFZSUWHR-JGVFFNPUSA-N |
SMILES isomérico |
CN(C)[C@H]1CCCC[C@H]1O |
SMILES canónico |
CN(C)C1CCCCC1O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
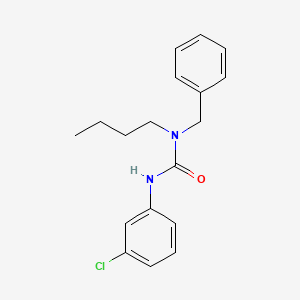
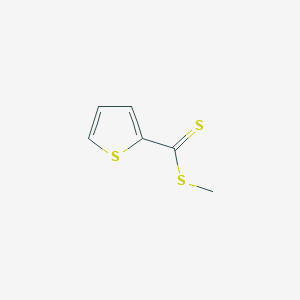
![(2R)-1-[(3S,4R)-4-Hydroxypyrrolidin-3-yl]propane-1,2,3-triol](/img/structure/B8648218.png)
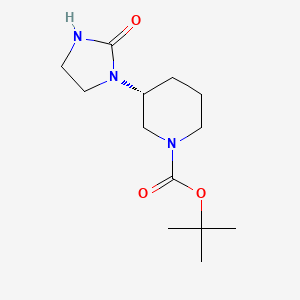
![ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8648233.png)

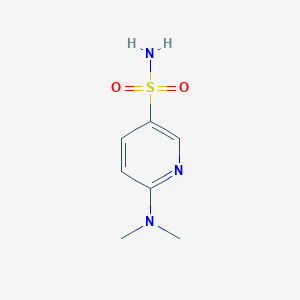

![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)
